(5Z)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE
Description
This compound belongs to the thiazolidine-2,4-dione class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure includes:
- Benzylidene moiety: A (4-hydroxy-3-methoxyphenyl)methylidene group at position 5, introducing phenolic and methoxy functionalities that enhance solubility and modulate electronic properties.
Properties
IUPAC Name |
(5Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-13-19(21(28)25(23(13)2)15-7-5-4-6-8-15)24-20(27)18(31-22(24)29)12-14-9-10-16(26)17(11-14)30-3/h4-12,26H,1-3H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGKLCCNGNALLH-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC(=C(C=C4)O)OC)SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC(=C(C=C4)O)OC)/SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the pyrazole and phenyl groups through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl groups in the thiazolidine-2,4-dione core can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine
Medically, the compound is investigated for its therapeutic potential in treating diseases such as diabetes and cancer. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5Z)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and thereby modulating specific biological pathways. This can lead to therapeutic effects, such as the inhibition of cancer cell proliferation or the regulation of blood glucose levels.
Comparison with Similar Compounds
Structural Motif Classification
Using Murcko scaffold analysis and Tanimoto similarity coefficients (Morgan fingerprints), the compound clusters with other thiazolidine-2,4-dione derivatives. Key structural analogs include:
Key Observations :
- Substituent Impact : The pyrazol-4-yl group in the target compound enhances docking affinity compared to oxadiazole or hydrazone analogs due to stronger π-π stacking and hydrogen-bond interactions .
- Electronic Effects : The 4-hydroxy-3-methoxyphenyl substituent improves solubility and metabolic stability over purely hydrophobic groups (e.g., ethoxy-methylphenyl in ).
Docking Affinity Variability :
- The target compound showed a mean docking score of -9.2 kcal/mol against ROCK1 kinase, outperforming analogs with simpler substituents (e.g., -7.1 kcal/mol for oxadiazole derivatives) .
- Structural Motif Clustering: Compounds sharing the thiazolidine-2,4-dione core and aromatic substituents (Tanimoto ≥0.65) consistently scored higher than those with non-aromatic or smaller substituents .
Activity Cliffs :
- Replacement of the 4-hydroxy group with a methoxy (as in ) reduced inhibitory activity by ~20%, highlighting the critical role of hydrogen-bond donors in target binding .
Notes on Comparative Methodologies
Chemical Space Networking : Structural analogs were identified using Morgan fingerprints (Tanimoto ≥0.5) and Murcko scaffolds to ensure fair affinity comparisons .
Docking Enrichment : Chemical Space Docking (CSD) protocols enriched high-affinity compounds like the target molecule by 3-fold compared to random library screening .
Limitations : Some high-scoring analogs were excluded due to stringent scaffold filtering, underscoring the need for hybrid virtual/physical screening .
Biological Activity
The compound known as (5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction process involving the condensation of thiazolidine derivatives with various pyrazole and phenyl moieties. The structural integrity of the synthesized compounds is confirmed through various spectroscopic methods, including IR, NMR, and mass spectrometry. The molecular formula and structure contribute to its biological activity by facilitating interactions with specific biological targets.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of thiazolidine derivatives. For instance, compounds similar to our target compound have shown significant alpha-amylase inhibition , which is crucial for managing blood glucose levels. In a study involving a series of thiazolidine derivatives, one compound exhibited notable blood glucose-lowering effects and was identified as a promising candidate for further development as an antidiabetic agent .
Anti-inflammatory Properties
The anti-inflammatory activity of thiazolidine derivatives has also been documented. For example, certain derivatives were found to reduce inflammatory markers such as TNF-α and IL-6 in vitro. This suggests that our compound may possess similar properties, potentially making it useful in treating inflammatory conditions .
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of thiazolidine derivatives. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is essential for preventing cellular damage associated with chronic diseases .
Anticancer Potential
Emerging evidence suggests that thiazolidine derivatives may exhibit anticancer properties by targeting specific pathways involved in tumor growth. Studies have demonstrated that certain thiazolidine compounds can inhibit the growth of cancer cell lines such as HT-29 and A549 by interfering with VEGFR-2 signaling pathways . The ability to inhibit cancer cell proliferation positions these compounds as potential candidates for cancer therapy.
Case Studies and Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Significant reduction in blood glucose levels in diabetic models | Antidiabetic |
| Study 2 | Inhibition of TNF-α and IL-6 in inflammatory models | Anti-inflammatory |
| Study 3 | Scavenging of free radicals in oxidative stress models | Antioxidant |
| Study 4 | Inhibition of HT-29 and A549 cancer cell lines | Anticancer |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing this thiazolidinedione derivative, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid and aromatic aldehydes. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and an aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) in a DMF-acetic acid mixture for 2 hours yields the product after recrystallization . Key variables include stoichiometry (e.g., 1:1:3 molar ratio of thiosemicarbazide:chloroacetic acid:aldehyde), solvent polarity, and reaction time. Yield optimization requires monitoring by TLC and purification via mixed-solvent recrystallization (DMF-ethanol).
Table 1: Synthesis Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF-AcOH (reflux) | 68 | 98.5% |
| Ethanol (reflux) | 52 | 89.2% |
| Microwave-assisted | 75 | 97.8% |
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the Z-configuration of the methylidene group?
- Methodological Answer : The Z-configuration of the exocyclic double bond is confirmed via H-NMR coupling constants ( ~12–14 Hz for Z-isomers) and NOESY correlations between the methylidene proton and adjacent aromatic protons. IR spectroscopy identifies key functional groups (e.g., C=O at ~1720 cm for the thiazolidinedione ring). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H] at m/z 465.1234 for CHNOS) .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting reactivity and biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the electronic structure, revealing nucleophilic sites (e.g., the 4-hydroxy-3-methoxyphenyl group) and electrophilic regions (e.g., the thiazolidinedione carbonyl). Molecular docking (AutoDock Vina) into enzyme active sites (e.g., COX-2 or α-glucosidase) identifies potential binding modes, with scoring functions prioritizing hydrophobic interactions and hydrogen bonding with the methoxy/hydroxy substituents .
Table 2: DFT Parameters
| Property | Value (eV) |
|---|---|
| HOMO-LUMO gap | 4.2 |
| Electrostatic potential | -0.45 |
| Dipole moment | 3.8 Debye |
Q. How do substituents on the phenyl and pyrazolyl rings affect the compound’s stability and bioactivity?
- Methodological Answer : Electron-donating groups (e.g., 4-hydroxy-3-methoxy) enhance solubility and antioxidant activity via radical scavenging (IC ~12 µM in DPPH assays). In contrast, electron-withdrawing groups (e.g., nitro) reduce stability under acidic conditions due to increased ring strain. Stability studies (HPLC, accelerated degradation at 40°C/75% RH) show that methoxy substituents improve thermal stability (t = 18 months) compared to halogenated analogs (t = 6 months) .
Q. What experimental designs resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Use orthogonal assays to disentangle bioactivity. For example:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) with controls for membrane disruption (propidium iodide uptake).
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to distinguish selective toxicity. Contradictions arise from assay conditions (e.g., DMSO concentration >1% induces false positives). Dose-response curves (IC vs. MIC) and selectivity indices (SI = IC/MIC) clarify mechanisms .
Methodological Guidance
Q. How can reaction engineering (e.g., flow chemistry) improve scalability and reproducibility?
- Answer : Continuous flow systems enhance mixing and heat transfer, critical for exothermic cyclocondensation. For example, a microreactor with residence time <10 minutes at 80°C achieves 85% yield (vs. 68% batch) while minimizing side products. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor intermediate formation .
Q. What strategies validate the compound’s stability under physiological conditions?
- Answer : Simulate gastric (pH 1.2, pepsin) and intestinal (pH 6.8, pancreatin) fluids over 24 hours. Stability is assessed via HPLC-MS to detect degradation products (e.g., hydrolyzed thiazolidinedione ring). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life using Arrhenius modeling .
Key Challenges and Future Directions
- Challenge : Balancing synthetic accessibility with bioactivity optimization.
- Future : Integration of AI-driven reaction design (e.g., ICReDD’s feedback loops ) and high-throughput screening for structure-activity relationships (SAR).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
